molecular formula C10H11BN4O2 B14864355 (2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid

(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid

Cat. No.: B14864355
M. Wt: 230.03 g/mol
InChI Key: XLJXOCVTENXOTH-UHFFFAOYSA-N
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Description

(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid is unique due to its dual functional groups, which allow for versatile reactivity in both pyridine and pyrimidine rings. This makes it particularly valuable in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

Molecular Formula

C10H11BN4O2

Molecular Weight

230.03 g/mol

IUPAC Name

[2-(pyridin-4-ylmethylamino)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H11BN4O2/c16-11(17)9-6-14-10(15-7-9)13-5-8-1-3-12-4-2-8/h1-4,6-7,16-17H,5H2,(H,13,14,15)

InChI Key

XLJXOCVTENXOTH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)NCC2=CC=NC=C2)(O)O

Origin of Product

United States

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